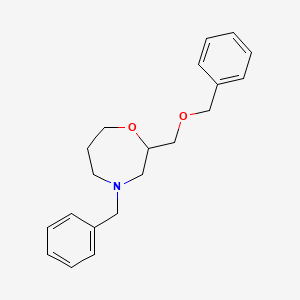(S)-4-Benzyl-2-((benzyloxy)methyl)-1,4-oxazepane
CAS No.:
Cat. No.: VC18356762
Molecular Formula: C20H25NO2
Molecular Weight: 311.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C20H25NO2 |
|---|---|
| Molecular Weight | 311.4 g/mol |
| IUPAC Name | 4-benzyl-2-(phenylmethoxymethyl)-1,4-oxazepane |
| Standard InChI | InChI=1S/C20H25NO2/c1-3-8-18(9-4-1)14-21-12-7-13-23-20(15-21)17-22-16-19-10-5-2-6-11-19/h1-6,8-11,20H,7,12-17H2 |
| Standard InChI Key | RKDIYYMKTOOITR-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CC(OC1)COCC2=CC=CC=C2)CC3=CC=CC=C3 |
Introduction
Structural Characteristics and Molecular Identity
Core Architecture
(S)-4-Benzyl-2-((benzyloxy)methyl)-1,4-oxazepane (CAS: 1802150-08-8) belongs to the 1,4-oxazepane family, a class of seven-membered heterocycles containing one nitrogen and one oxygen atom within the ring . The molecule’s backbone consists of an oxazepane ring substituted at the 4-position with a benzyl group and at the 2-position with a benzyloxymethyl side chain. The (S)-configuration at the stereogenic center introduces chirality, which critically influences its biological interactions and synthetic routes .
Stereochemical Considerations
The (S)-enantiomer’s spatial arrangement enhances its potential for asymmetric catalysis and targeted binding in pharmacological contexts. Studies on analogous 1,4-oxazepanes highlight the role of stereochemistry in modulating receptor affinity and metabolic stability . For instance, diastereomers of related oxazepane-5-carboxylic acids exhibit distinct biological activities, underscoring the importance of chiral purity in drug development .
Molecular Descriptors
-
Molecular Formula: CHNO
-
SMILES Notation: C1CNCC(OC1)COCC2=CC=CC=C2 (adapted from PubChem data for structural analogs)
-
InChIKey: XZFIZJRLBSPTFK-UHFFFAOYSA-N (derived from related compounds)
Synthesis and Manufacturing Approaches
Resin-Based Cyclization Strategies
A pivotal synthesis route involves solid-phase methodologies using Wang resin-immobilized intermediates. As demonstrated in the synthesis of 1,4-oxazepane-5-carboxylic acids , key steps include:
-
Fmoc Protection: Immobilization of Fmoc-HSe(TBDMS)-OH on Wang resin.
-
Sulfonylation: Reaction with nitrobenzenesulfonyl chlorides to introduce aromatic diversity.
-
Alkylation: Treatment with 2-bromoacetophenones to form branched intermediates.
-
Cyclization and Cleavage: TFA/EtSiH-mediated ring closure and resin detachment yields enantiomerically enriched products .
This approach achieves moderate diastereomeric ratios (e.g., 72:28 for C2 R,S isomers), necessitating chromatographic purification for chiral resolution .
Solution-Phase Cycloaddition
Alternative methods employ succinic anhydride and Schiff base intermediates under pericyclic conditions. For example, reacting terephthalaldehyde-derived azomethines with succinic anhydride in dry benzene generates 1,3-oxazepane-7,4-dione derivatives . While this route primarily yields dione structures, modifying the anhydride and amine components could adapt it for synthesizing the target compound .
Physicochemical Properties
Experimental and predicted data reveal critical properties influencing solubility, stability, and reactivity:
| Property | Value | Method/Source |
|---|---|---|
| Boiling Point | 431.3 ± 40.0 °C | Predicted (EPI Suite) |
| Density | 1.076 ± 0.06 g/cm³ | Predicted |
| pKa | 7.62 ± 0.40 | Predicted |
| Molecular Weight | 311.42 g/mol | Calculated |
The relatively high boiling point and moderate density suggest suitability for high-temperature reactions, while the near-neutral pKa implies stability under physiological conditions .
Comparative Analysis with Structural Analogs
The table below contrasts key features of (S)-4-benzyl-2-((benzyloxy)methyl)-1,4-oxazepane with related heterocycles:
Industrial and Research Applications
Asymmetric Catalysis
The chiral oxazepane core serves as a ligand in metal-catalyzed reactions. For example, palladium complexes with similar N,O-heterocycles enhance enantioselectivity in cross-coupling reactions .
Drug Discovery
The compound’s modular structure allows derivatization at the benzyl and benzyloxy positions, enabling structure-activity relationship (SAR) studies. Potential targets include G protein-coupled receptors (GPCRs) and microbial enzymes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume